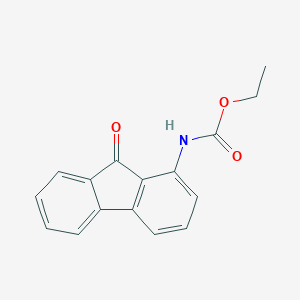

ethyl 9-oxo-9H-fluoren-1-ylcarbamate

Description

Ethyl 9-oxo-9H-fluoren-1-ylcarbamate is a carbamate derivative featuring a fluorene backbone substituted with a ketone group at position 9 and an ethyl carbamate moiety at position 1. The carbamate group enhances its utility in synthetic chemistry, particularly in peptide synthesis and polymer chemistry, where it may act as a protective group or a building block for functionalized materials .

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

ethyl N-(9-oxofluoren-1-yl)carbamate |

InChI |

InChI=1S/C16H13NO3/c1-2-20-16(19)17-13-9-5-8-11-10-6-3-4-7-12(10)15(18)14(11)13/h3-9H,2H2,1H3,(H,17,19) |

InChI Key |

VLEKYJXRLJSXQK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23 |

Canonical SMILES |

CCOC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Polarity and Solubility : The ketone-containing derivatives (e.g., 2-oxoethyl and 3-oxopropyl) exhibit higher polarity than the parent compound, making them suitable for aqueous-phase reactions .

- Reactivity : The but-3-en-1-ylcarbamate derivative introduces an alkene group, enabling thiol-ene or Diels-Alder reactions in bioconjugation .

- Applications : Hydroxyhexyl and Fmoc-protected derivatives are widely used in solid-phase peptide synthesis (SPPS) due to their balance of stability and cleavability under mild conditions .

Spectroscopic and Crystallographic Behavior

- Fluorescence: Fluorene derivatives generally exhibit strong UV absorption and fluorescence. The ketone group in this compound may redshift emission maxima compared to non-ketone analogs (e.g., Fmoc-Val-Cit-PAB-OH in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.